molecular formula C8H6Cl2N2O3 B1295838 N-(4,5-Dichloro-2-nitrophenyl)acetamide CAS No. 5462-30-6

N-(4,5-Dichloro-2-nitrophenyl)acetamide

Cat. No.: B1295838
CAS No.: 5462-30-6
M. Wt: 249.05 g/mol
InChI Key: ZEGRPTYRAGSSBH-UHFFFAOYSA-N
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Description

N-(4,5-Dichloro-2-nitrophenyl)acetamide is an organic compound with the molecular formula C8H6Cl2N2O3. It is also known by its synonym, 4′,5′-Dichloro-2′-nitroacetanilide. This compound is characterized by the presence of two chlorine atoms and a nitro group attached to a phenyl ring, along with an acetamide group. It is commonly used as an intermediate in the synthesis of various chemical products and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4,5-Dichloro-2-nitrophenyl)acetamide can be synthesized through the reaction of 4,5-dichloro-2-nitroaniline with acetic anhydride in the presence of a catalyst. The reaction proceeds as follows:

4,5-Dichloro-2-nitroaniline+Acetic anhydrideThis compound+Acetic acid\text{4,5-Dichloro-2-nitroaniline} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} 4,5-Dichloro-2-nitroaniline+Acetic anhydride→this compound+Acetic acid

The reaction is typically carried out under controlled temperature conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to achieve the required purity levels for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-Dichloro-2-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron or hydrogen in the presence of a catalyst.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Iron powder or hydrogen gas with a catalyst such as palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: 4,5-Dichloro-2-aminoacetanilide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4,5-Dichloro-2-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitroacetanilide
  • 2,3-Dichlorophenol
  • 3′-Nitroacetanilide
  • 2’,4’-Dinitroacetanilide

Uniqueness

N-(4,5-Dichloro-2-nitrophenyl)acetamide is unique due to the presence of both chlorine and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and properties. This combination of functional groups makes it a valuable intermediate in various synthetic pathways and applications.

Properties

IUPAC Name

N-(4,5-dichloro-2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2O3/c1-4(13)11-7-2-5(9)6(10)3-8(7)12(14)15/h2-3H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGRPTYRAGSSBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40280465
Record name N-(4,5-Dichloro-2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40280465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5462-30-6
Record name 5462-30-6
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4,5-Dichloro-2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40280465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4',5'-Dichloro-2'-nitroacetanilide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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